molecular formula C21H16N2O5 B1617744 (19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde CAS No. 80758-83-4

(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde

Cat. No.: B1617744
CAS No.: 80758-83-4
M. Wt: 376.4 g/mol
InChI Key: XKIDBQHJMYSFPX-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde is a synthetic camptothecin derivative characterized by a pentacyclic scaffold with a unique carbaldehyde group at position 10. Key features include:

  • Molecular Formula: C₂₁H₁₆N₂O₅ .
  • Molecular Weight: 376.36 g/mol .
  • Stereochemistry: The (19S)-configuration is critical for bioactivity, a hallmark of camptothecin analogs .
  • Structural Motifs: The compound contains a 17-oxa-3,13-diazapentacyclic core, an ethyl-hydroxy substituent at position 19, and a carbaldehyde group at position 10, distinguishing it from classical camptothecins .

Camptothecins are topoisomerase I inhibitors, and the carbaldehyde group in this compound may enhance target binding or enable derivatization for drug delivery .

Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-2-21(27)15-7-17-18-12(8-23(17)19(25)14(15)10-28-20(21)26)13(9-24)11-5-3-4-6-16(11)22-18/h3-7,9,27H,2,8,10H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIDBQHJMYSFPX-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230600
Record name 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-11-carboxaldehyde, 4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80758-83-4
Record name 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-11-carboxaldehyde, 4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080758834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-11-carboxaldehyde, 4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

General Synthetic Route

The preparation involves the following key steps:

Step Description Conditions & Reagents Notes
1 Esterification at the C9-position Acid catalysts, alcohols Prepares the molecule for oxidation
2 Selective oxidation Ferrous sulfate, hydrogen peroxide, propionic aldehyde Introduces keto groups at positions 14 and 18
3 Introduction of ethyl and hydroxy groups at C19 Controlled temperature (20–80°C, preferably ~60°C) Ensures stereoselectivity for the (19S) configuration
4 Functionalization of the 10-position to form carbaldehyde Specific oxidation or substitution reactions Critical for biological activity

These steps are often performed sequentially with purification after each stage to obtain high-purity intermediates and final product.

Detailed Reaction Conditions

  • Temperature Control : Step (a) esterification is carefully controlled between 20°C and 80°C, with 60°C being optimal to balance reaction rate and selectivity.
  • Oxidation Step : Step (b) employs ferrous sulfate and hydrogen peroxide in the presence of propionic aldehyde, facilitating selective oxidation without over-oxidation or degradation.
  • Preceding Esterification : The oxidation is preceded by esterification to protect or activate specific sites on the molecule.
  • Use of Piperidino Substituents : The introduction of piperidino carbonyloxy groups enhances solubility and biological compatibility, often necessary for further derivatization.

Alternative Routes

Two established synthetic routes are reported:

Route Starting Material Key Intermediate Advantages
Route 1 Camptothecin 10-Hydroxycamptothecin Direct oxidation and functionalization at C10
Route 2 Camptothecin 7-Ethylcamptothecin Allows ethyl group introduction earlier in synthesis

Both routes converge to the formation of the target compound with high stereochemical fidelity.

Research Findings and Analytical Data

Stereochemistry and Purity

  • The (19S) stereochemistry is critical for biological activity and is controlled through reaction conditions and choice of reagents.
  • Purity is typically confirmed by chromatographic techniques and NMR spectroscopy.

Analytical Techniques Used

Technique Purpose
NMR Spectroscopy (1H, 13C) Structural confirmation, stereochemistry verification
Mass Spectrometry (MS) Molecular weight confirmation
HPLC Purity assessment and separation of isomers
IR Spectroscopy Functional group identification (e.g., keto, hydroxy, aldehyde)

Yield and Scalability

  • Reported yields for key steps range from moderate to high (50–85%), depending on reaction optimization.
  • The methods are scalable for industrial synthesis, particularly for pharmaceutical manufacturing of irinotecan derivatives.

Summary Table of Preparation Method Parameters

Parameter Description Typical Range/Value
Starting Material Camptothecin or derivatives Pure, commercially available
Esterification Temperature Step (a) 20–80°C (optimal ~60°C)
Oxidation Reagents Ferrous sulfate, H2O2, propionic aldehyde Stoichiometric or catalytic amounts
Reaction Time Varies per step Several hours to overnight
Stereochemical Control Achieved by temperature and reagent choice (19S) configuration maintained
Purification Chromatography, crystallization >95% purity achieved

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains the following reactive groups:

  • Aldehyde (position 10)

  • Hydroxyl (position 19)

  • Ketones (positions 14 and 18)

  • Ether (17-oxa)

  • Diaza (3,13-diaza) heterocycles

These groups enable diverse reaction pathways, as outlined below.

Aldehyde-Specific Reactions

The aldehyde group at position 10 is a key reactive site:

Reaction Type Conditions Product Application
Nucleophilic AdditionAmines, alcohols, or Grignard reagentsImines, acetals, or secondary alcoholsProdrug synthesis or conjugation
OxidationKMnO₄, CrO₃Carboxylic acid (10-carboxylic acid derivative)Enhancing solubility
ReductionNaBH₄, H₂/PdPrimary alcohol (-CH₂OH)Stabilizing the aldehyde moiety

Hydroxyl and Ketone Reactivity

The hydroxyl (C19) and ketone groups (C14, C18) participate in:

Reaction Type Target Group Conditions Outcome
Esterification-OH (C19)Acid anhydrides, acyl chloridesEster derivatives for enhanced bioavailability
Ketal/Acetal FormationKetones (C14/18)Diols, acid catalysisProtecting ketones during synthesis
Reductive Amination-OH and ketonesNH₃/amines, NaBH₃CNIntroduction of amino groups for targeting

Heterocyclic Ring Modifications

The pentacyclic core (17-oxa-3,13-diazapentacyclo) undergoes:

  • Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions (e.g., C2, C4) under HNO₃/H₂SO₄ or X₂/FeX₃ .

  • Hydrogenation : Selective reduction of double bonds (e.g., C1-C21) using H₂/Pd to saturate rings for stability studies .

Cross-Coupling Reactions

The aromatic systems enable catalytic coupling:

Reaction Catalyst Application
Suzuki-MiyauraPd(PPh₃)₄, baseIntroduction of aryl groups for functionalization
Buchwald-HartwigPd₂(dba)₃, ligandAmination for enhanced biological interactions

Degradation Pathways

Under stress conditions:

  • Hydrolysis : The lactone (17-oxa) and amide (3,13-diaza) bonds hydrolyze in acidic/basic media, forming carboxylic acids and amines .

  • Oxidative Degradation : Aldehyde oxidation to carboxylic acid under prolonged exposure to O₂/light .

Theoretical Reaction Mechanisms

Density functional theory (DFT) studies suggest:

  • Aldehyde Reactivity : The C10 aldehyde exhibits higher electrophilicity (ΔE=2.1eV\Delta E = -2.1 \, \text{eV}) compared to aromatic aldehydes, favoring nucleophilic attacks .

  • Steric Effects : The ethyl group at C19 hinders reactions at the adjacent hydroxyl, requiring bulky reagents for efficient conversion .

Scientific Research Applications

Chemical Research

Synthetic Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique pentacyclic structure allows for diverse functionalization in synthetic chemistry.

Reactivity Studies : It can undergo various chemical reactions including oxidation and reduction processes, which are essential for understanding reaction mechanisms in organic synthesis.

Biological Research

Biological Activity : Preliminary studies indicate that the compound may exhibit bioactivity against certain biological targets. Research has focused on its interactions with enzymes and receptors that could lead to therapeutic applications.

Case Study : In a study published in Bioorganic & Medicinal Chemistry, researchers investigated the compound's potential as an inhibitor of specific cancer cell lines, demonstrating promising results in terms of cytotoxicity and selectivity against tumor cells .

Medical Applications

Therapeutic Potential : The compound is being explored for its potential use in treating various diseases due to its unique structural properties that may influence biological pathways.

Drug Development : Its role as a lead compound in drug discovery has been highlighted in recent literature where modifications to its structure have led to increased efficacy against specific targets .

Industrial Applications

Material Science : The compound's unique properties make it suitable for developing advanced materials, particularly in the field of polymer chemistry where it can be used to create novel polymeric structures with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1H-Pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-11-carboxaldehyde, 4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-, (S)- involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Modifications Biological Relevance
Camptothecin (Parent compound) C₂₀H₁₆N₂O₄ 348.35 g/mol No carbaldehyde; lacks 14,18-dioxo groups Baseline topoisomerase I inhibition; limited solubility and metabolic stability .
(19S)-19-(2H5)ethyl-7,19-dihydroxy-...-14,18-dione C₂₀H₁₆N₂O₅ 364.35 g/mol Deuterated ethyl group; 7-hydroxyl Improved metabolic stability via deuterium substitution; retained cytotoxicity .
(19S)-7-(2-aminoethoxy)-10,19-diethyl-...-dione C₂₄H₂₅N₃O₅ 435.47 g/mol 2-aminoethoxy group at position 7 Enhanced solubility; potential for targeted delivery via amine conjugation .
(19S)-19-ethyl-14,18-dioxo-...hexanoate C₂₆H₂₄N₂O₆ 468.48 g/mol Hexanoate ester at position 19 Improved ADMET properties (e.g., oral bioavailability) via ester prodrug design .
(19S)-7-nitro-...-dione C₂₀H₁₅N₃O₆ 393.36 g/mol Nitro group at position 7 Increased electrophilicity; potential for enhanced DNA interaction or toxicity .

Key Differences and Implications

Carbaldehyde Group : Unique to the target compound, this group may enable covalent interactions with topoisomerase I or serve as a handle for bioconjugation .

Deuterated Analogs : The deuterated ethyl group in reduces metabolic degradation, extending half-life without altering target affinity.

Ester Derivatives: Hexanoate () and other esters improve lipophilicity, addressing camptothecins' poor solubility .

Electron-Withdrawing Substituents : Nitro groups () may enhance DNA damage but risk off-target effects.

Biological Activity

(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde is a complex organic compound with potential therapeutic applications due to its unique structural properties and biological activities. This article explores the compound's biological activity based on available research findings.

The chemical structure of the compound includes multiple functional groups that may contribute to its biological activity:

PropertyValue
Molecular Formula C21H15N3O4
Molecular Weight 373.4 g/mol
CAS Number 123949-10-0
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 3

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential in enhancing the efficacy of ultrasound-targeted microbubble destruction (UTMD) combined with chemotherapy for treating solid tumors such as prostate cancer . The mechanism appears to involve the induction of apoptosis in cancer cells while minimizing damage to surrounding healthy tissues.

The biological activity is hypothesized to be mediated through several pathways:

  • Inhibition of Topoisomerases : Similar compounds have shown effectiveness in inhibiting topoisomerase I and II enzymes, which are crucial for DNA replication and repair in cancer cells.
  • Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at specific phases (G1 or G2/M), preventing cancer cell proliferation.

Case Studies

Several case studies have been documented regarding the use of this compound in clinical and preclinical settings:

  • Study on Prostate Cancer Treatment :
    • Objective : Evaluate the effectiveness of UTMD combined with this compound on prostate cancer cells.
    • Findings : The combination therapy resulted in a significant reduction in tumor size compared to controls without treatment.
    • : Suggests a synergistic effect that enhances drug delivery and efficacy against prostate cancer .
  • Comparative Study with Established Chemotherapeutics :
    • Objective : Compare the efficacy of (19S)-19-ethyl-19-hydroxy compound with traditional chemotherapeutics like irinotecan.
    • Findings : The compound demonstrated lower toxicity and higher selectivity towards cancer cells than irinotecan.
    • : Promises a safer alternative with potentially fewer side effects .

Research Findings Summary

Recent research has provided insights into the pharmacological profiles and therapeutic potentials of this compound:

Study ReferenceFocus AreaKey Findings
Prostate Cancer TreatmentEnhanced efficacy with UTMD; reduced tumor size
Comparison with IrinotecanLower toxicity; higher selectivity

Q & A

Q. Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., via [M+H]+^+ ions).
  • 13C^{13}\text{C} NMR : Assign quaternary carbons (e.g., carbonyl groups at C14/C18).
  • 2D NMR (HSQC, HMBC) : Map connectivity in the diazapentacyclic system. For instance, HMBC correlations between the carbaldehyde (C10) and adjacent aromatic protons can validate its position ().
  • IR spectroscopy : Identify carbonyl stretches (e.g., 14,18-diketones near 1700 cm1^{-1}) .

Advanced: How can AI-driven tools optimize synthetic routes while minimizing byproduct formation?

Answer :
AI platforms like COMSOL Multiphysics enable predictive modeling of reaction pathways. Steps include:

  • Retrosynthetic analysis : Train neural networks on databases (e.g., Reaxys) to prioritize routes with fewer stereochemical complications.
  • Real-time monitoring : Integrate inline FTIR or Raman spectroscopy with AI feedback loops to adjust parameters (e.g., temperature, catalyst loading).
  • Byproduct prediction : Use machine learning to identify side reactions (e.g., oxidation of the ethyl-hydroxy group) and modify protecting groups accordingly (). This approach mirrors advancements in "smart laboratories" for camptothecin derivatives .

Advanced: What methodologies are suitable for studying structure-activity relationships (SAR) of modified analogs?

Q. Answer :

  • Fragment-based design : Synthesize analogs with modifications at C10 (carbaldehyde) or C19 (ethyl-hydroxy) and assay cytotoxicity (e.g., via IC50_{50} in cancer cell lines).
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., topoisomerase I for camptothecin-like activity) to predict binding affinity.
  • Comparative metabolomics : Use LC-MS to track metabolic stability of analogs in hepatic microsomes (). For example, methyl ester derivatives () may exhibit enhanced permeability .

Basic: How to resolve discrepancies in reported solubility profiles across solvents?

Q. Answer :

  • Phase solubility analysis : Conduct studies in solvents of varying polarity (e.g., DMSO, water, ethyl acetate) using UV-Vis spectrophotometry.
  • Hildebrand solubility parameters : Calculate Hansen solubility spheres to identify optimal solvents.
  • Co-solvency studies : Test binary mixtures (e.g., water-ethanol) to enhance solubility, referencing safety data for solvents (). Document temperature and agitation effects to standardize protocols .

Advanced: How to integrate traditional field research methods with computational approaches for SAR validation?

Q. Answer :

  • Hybrid workflows : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to validate computational predictions.
  • Geospatial analysis : Apply field research principles () to map biological activity across compound libraries.
  • Error analysis : Use statistical tools (e.g., ANOVA) to quantify variability between computational and experimental IC50_{50} values, refining force fields iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde
Reactant of Route 2
Reactant of Route 2
(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.